methyl 3-(2,4-dioxo-3,4-dihydropyrimido[4,5-b]quinolin-10(2H)-yl)benzoate
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Overview
Description
METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core fused with a benzoate ester, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often facilitated by halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{3-methyl-2,4-dioxo-2H,3H,4H,10H-pyrimido[4,5-b]quinolin-10-yl}benzoate
- 4-Hydroxy-2-quinolones
Uniqueness
METHYL 3-{2,4-DIOXO-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLIN-10-YL}BENZOATE is unique due to its specific structural features, such as the ester group and the fused pyrimidoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H13N3O4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
methyl 3-(2,4-dioxopyrimido[4,5-b]quinolin-10-yl)benzoate |
InChI |
InChI=1S/C19H13N3O4/c1-26-18(24)12-6-4-7-13(9-12)22-15-8-3-2-5-11(15)10-14-16(22)20-19(25)21-17(14)23/h2-10H,1H3,(H,21,23,25) |
InChI Key |
PGKCZMJXRWRNFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C3=CC=CC=C3C=C4C2=NC(=O)NC4=O |
Origin of Product |
United States |
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